Cas no 73791-47-6 (Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2))

Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) structure
73791-47-6 structure
Productnaam:Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
CAS-nummer:73791-47-6
MF:C34H52N2O12S
MW:712.847889900208
CID:564765
PubChem ID:71463801

Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Chemische en fysische eigenschappen

Naam en identificatie

    • ATROPINE SULFATE
    • Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
    • ATROPINE SULPHATE
    • 73791-47-6
    • A866023
    • Hyoscyamine sulfate
    • Atropine sulfate hydrate (2:1:2)
    • CID 52507
    • Benzeneacetic acid, alpha-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, sulfate (2:1) (salt), dihydrate
    • (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate
    • BCP12846
    • ATROPINE, SULFATE (2:1), DIHYDRATE
    • Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
    • MDL: MFCD00077268
    • Inchi: InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13-,14+,15+,16?;;;
    • InChI-sleutel: BXSVDJUWKSRQMD-RVYZLGJXSA-N
    • LACHT: CN1[C@H]2CC[C@@H]1C[C@@H](C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@H]2CC[C@@H]1C[C@@H](C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.O.O

Berekende eigenschappen

  • Exacte massa: 387.13500
  • Monoisotopische massa: 712.32409627g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 10
  • Complexiteit: 434
  • Aantal covalent gebonden eenheden: 5
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 185Ų

Experimentele eigenschappen

  • Smeltpunt: 189-192 °C (A)(lit.)
  • PSA: 132.75000
  • LogboekP: 2.29680

Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Beveiligingsinformatie

  • Vervoersnummer gevaarlijk materiaal:UN 1544 6
  • WGK Duitsland:2
  • Code gevarencategorie: 26/28
  • Veiligheidsinstructies: S23; S45
  • FLUKA MERK F CODES:3-8-10
  • Identificatie van gevaarlijk materiaal: T+
  • Veiligheidstermijn:S23-S45
  • Risicozinnen:R26/28

Endo-8-Methyl-8-azabicyclo3.2.1octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2) Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM200976-1g
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate
73791-47-6 95%
1g
$729 2021-08-05
TRC
E076895-2.5g
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
73791-47-6
2.5g
$ 60.00 2022-06-02
Chemenu
CM200976-1g
Bis((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate) sulfuric acid dihydrate
73791-47-6 95%
1g
$729 2022-09-29
TRC
E076895-1g
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate sulfate dihydrate(2:1:2)
73791-47-6
1g
$ 45.00 2022-06-02

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